molecular formula C20H19FN4O2 B244043 N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

カタログ番号 B244043
分子量: 366.4 g/mol
InChIキー: HNOMQERPFHOANT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, also known as AFN-1252, is a novel antibiotic compound that has shown promising results in treating staphylococcal infections.

作用機序

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide selectively targets the bacterial enzyme FabI, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide disrupts the bacterial membrane and leads to bacterial cell death. N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to be highly effective against staphylococcal infections, including MRSA.
Biochemical and Physiological Effects
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to be highly effective in vitro against staphylococcal infections, including MRSA. In animal studies, N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has shown good pharmacokinetic properties and has been well tolerated. It has also been shown to be effective in treating staphylococcal infections in animal models.

実験室実験の利点と制限

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of the bacterial enzyme FabI, which makes it an attractive candidate for studying bacterial fatty acid biosynthesis. Its mechanism of action is well understood, which makes it a valuable tool for studying bacterial membrane integrity. However, there are also limitations to using N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide in lab experiments. Its high potency and selectivity may make it difficult to use in certain assays, and its mode of action may not be relevant to all bacterial species.

将来の方向性

There are several potential future directions for research on N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide. One area of interest is the development of new derivatives of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide that may have improved pharmacokinetic properties or increased potency. Another potential direction is the study of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide in combination with other antibiotics, which may lead to improved efficacy in treating staphylococcal infections. Finally, there is also interest in studying the mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide in more detail, which may lead to new insights into bacterial membrane integrity and fatty acid biosynthesis.
Conclusion
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide is a novel antibiotic compound that has shown promising results in treating staphylococcal infections. It selectively targets the bacterial enzyme FabI, which is essential for fatty acid biosynthesis, and has been shown to be highly effective against staphylococcal infections, including MRSA. N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity, but also has limitations. There are several potential future directions for research on N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, including the development of new derivatives, the study of its mechanism of action in more detail, and the investigation of its use in combination with other antibiotics.

合成法

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide was first synthesized by a team of researchers at Affinium Pharmaceuticals using a combination of synthetic and medicinal chemistry techniques. The compound is a derivative of benzamide and contains a piperazine ring and a cyano and fluorine substituent.

科学的研究の応用

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been extensively studied for its potential use as an antibiotic agent. It has shown promising results in treating staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA). N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide works by targeting the bacterial enzyme FabI, which is essential for fatty acid biosynthesis. By inhibiting this enzyme, N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide disrupts bacterial membrane integrity and leads to bacterial cell death.

特性

分子式

C20H19FN4O2

分子量

366.4 g/mol

IUPAC名

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C20H19FN4O2/c1-14(26)24-8-10-25(11-9-24)19-5-3-2-4-18(19)23-20(27)16-7-6-15(13-22)12-17(16)21/h2-7,12H,8-11H2,1H3,(H,23,27)

InChIキー

HNOMQERPFHOANT-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F

正規SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F

溶解性

52.6 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。